molecular formula C6H12Na4O18P4 B568880 D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt)

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt)

Cat. No.: B568880
M. Wt: 588.00 g/mol
InChI Key: DZJJWPAQUIBBLR-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) is a phosphoinositide derivative known for its role in cellular signaling pathways. This compound is recognized for its ability to interact with various phosphoinositide-specific kinases and phosphatases, making it a valuable tool in biochemical research .

Mechanism of Action

Target of Action

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt), also known as tetrasodium;[2,3-dihydroxy-4,5,6-tris[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate, is a phosphoinositol involved in signal transduction . It primarily targets phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt) . These kinases play integral roles in processes such as cell growth, survival, and metabolism .

Mode of Action

This compound functions by binding to protein domains that are sensitive to its specific inositol phosphate structure . This allows it to participate in the regulation of intracellular signaling cascades . It antagonizes epidermal growth factor (EGF) signaling through the phosphatidylinositol 3-kinase pathway .

Biochemical Pathways

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) can influence pathways involving phosphatidylinositol 3-kinase (PI3K) and protein kinase B (PKB/Akt) . By influencing these pathways, it can be utilized to dissect the regulatory mechanisms of phosphoinositides .

Result of Action

The compound’s action results in the modulation of phosphoinositide-mediated signal transduction . It is 1,000-fold less potent than Ins (1,4,5)-P3 at initiating Ca2+ release when injected into Xenopus oocytes .

Action Environment

The action of D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) can be influenced by various environmental factors. For instance, the production of this compound by intestinal epithelial cells increases approximately 2-14 fold, depending on the strain and incubation time, following infection with Salmonella . This suggests that the compound’s action, efficacy, and stability can be influenced by the cellular environment and specific physiological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) can be synthesized through the phosphorylation of inositol derivatives. The process typically involves the use of specific kinases that add phosphate groups to the inositol ring at the 1, 4, 5, and 6 positions. The reaction conditions often require a controlled environment with precise pH and temperature settings to ensure the correct phosphorylation pattern .

Industrial Production Methods

Industrial production of D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) involves large-scale synthesis using bioreactors. These reactors provide the necessary conditions for the enzymatic phosphorylation of inositol derivatives. The process is optimized for high yield and purity, with continuous monitoring and adjustment of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield inositol phosphates with additional oxygen atoms, while reduction could result in dephosphorylated inositol derivatives .

Scientific Research Applications

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) has a wide range of scientific research applications:

    Chemistry: It is used to study the structure and function of phosphoinositides and their role in cellular signaling.

    Biology: The compound is utilized to investigate intracellular signaling pathways, particularly those involving phosphoinositide-specific kinases and phosphatases.

    Medicine: Research on D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) has implications for understanding diseases related to cellular signaling dysregulation, such as cancer and diabetes.

    Industry: It is used in the development of pharmaceuticals and other products that target cellular signaling pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt) is unique due to its specific phosphorylation pattern, which allows it to interact with distinct protein domains and participate in unique signaling pathways. This makes it a valuable tool for studying the regulation of phosphoinositide-mediated signal transduction .

Properties

IUPAC Name

tetrasodium;[2,3-dihydroxy-4,5,6-tris[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O18P4.4Na/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJJWPAQUIBBLR-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Na4O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt)
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D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt)
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D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt)
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D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt)
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D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt)
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D-myo-Inositol-1,4,5,6-tetraphosphate (sodium salt)

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